N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide is a heterocyclic compound that features both furan and thiophene rings These rings are known for their aromatic properties and are commonly found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide typically involves the following steps:
Formation of the Furan and Thiophene Rings: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Coupling of the Rings: The furan and thiophene rings are then coupled via a suitable linker, such as a 2-bromoethyl group, under basic conditions to form the intermediate compound.
Formation of the Oxane Ring:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the furan and thiophene rings.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives
Reduction: Formation of reduced furan and thiophene derivatives
Substitution: Formation of substituted carboxamide derivatives
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: A compound with a similar amide functional group but lacks the furan and thiophene rings.
Methyl 4-fluorobenzoate: Contains a benzoate ester group but does not have the heterocyclic rings present in N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide.
Uniqueness
This compound is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S/c18-16(12-3-7-19-8-4-12)17-10-14(13-5-9-21-11-13)15-2-1-6-20-15/h1-2,5-6,9,11-12,14H,3-4,7-8,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCIVUYZSUXTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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